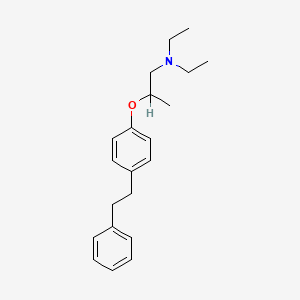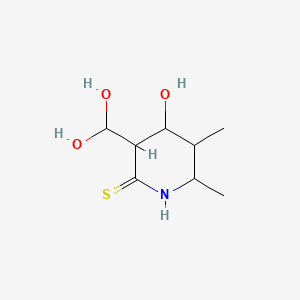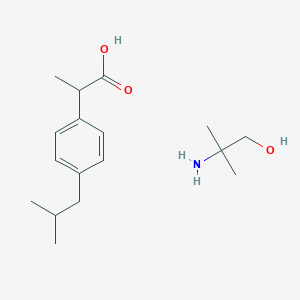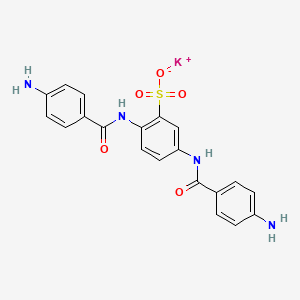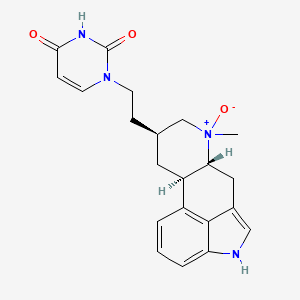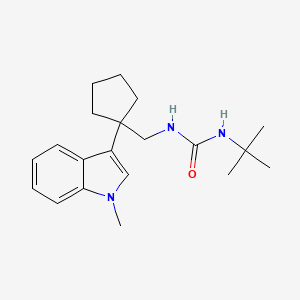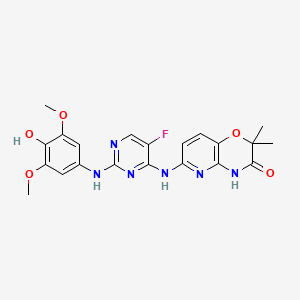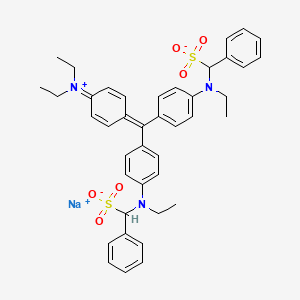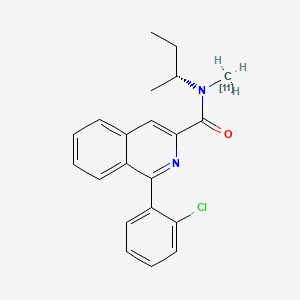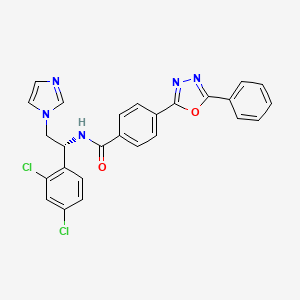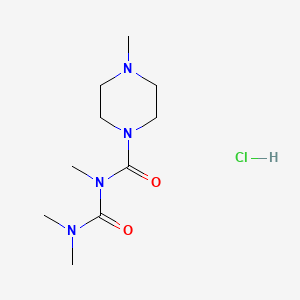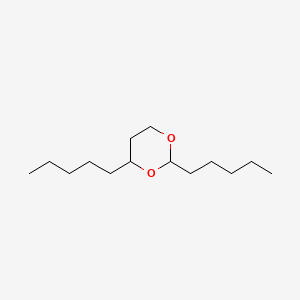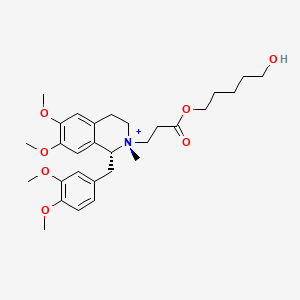
cis-Quaternary alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Quaternary alcohol is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a quaternary carbon center. This means the carbon atom is bonded to four other carbon atoms, making it a highly substituted and sterically hindered structure. The “cis” configuration indicates that the substituents on the quaternary carbon are on the same side, adding to its unique stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Quaternary alcohols typically involves multi-step organic reactions. One common method is the use of Grignard reagents, where a tertiary alkyl halide reacts with a Grignard reagent followed by hydrolysis to yield the desired alcohol. Another approach involves the use of organolithium reagents in a similar fashion. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of cis-Quaternary alcohols may involve catalytic hydrogenation of ketones or aldehydes in the presence of specific catalysts that favor the cis configuration. High-pressure reactors and controlled temperature conditions are essential to achieve the desired stereochemistry and purity.
化学反应分析
Types of Reactions
cis-Quaternary alcohols undergo various chemical reactions, including:
Oxidation: These alcohols can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
科学研究应用
cis-Quaternary alcohols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as chiral building blocks in asymmetric synthesis.
Biology: Serve as probes to study enzyme mechanisms and as substrates in enzymatic reactions.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of cis-Quaternary alcohols depends on their specific application. In biological systems, they may interact with enzymes or receptors, altering their activity or function. The steric hindrance and electronic effects of the quaternary carbon center play a crucial role in determining the compound’s reactivity and interaction with molecular targets.
相似化合物的比较
Similar Compounds
Primary Alcohols: Less sterically hindered, more reactive in substitution and oxidation reactions.
Secondary Alcohols: Moderately hindered, with reactivity between primary and tertiary alcohols.
Tertiary Alcohols: Highly hindered, similar to quaternary alcohols but with different stereochemistry.
Uniqueness
cis-Quaternary alcohols are unique due to their high steric hindrance and specific stereochemistry, which can lead to distinct reactivity patterns and applications compared to other types of alcohols.
属性
CAS 编号 |
1100676-15-0 |
|---|---|
分子式 |
C29H42NO7+ |
分子量 |
516.6 g/mol |
IUPAC 名称 |
5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3/q+1/t24-,30-/m1/s1 |
InChI 键 |
XFGQBTJDTYNZPQ-AYWVHJORSA-N |
手性 SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


